molecular formula C11H16N2O3S B4764410 N-ethyl-2-[(4-methylphenyl)sulfonylamino]acetamide

N-ethyl-2-[(4-methylphenyl)sulfonylamino]acetamide

Cat. No.: B4764410
M. Wt: 256.32 g/mol
InChI Key: CQUUVRHXQBZUPE-UHFFFAOYSA-N
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Description

N-ethyl-2-[(4-methylphenyl)sulfonylamino]acetamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[(4-methylphenyl)sulfonylamino]acetamide typically involves the reaction of ethylamine with 4-methylbenzenesulfonyl chloride, followed by the addition of acetic anhydride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[(4-methylphenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-ethyl-2-[(4-methylphenyl)sulfonylamino]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-[(4-methylphenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-methylphenylsulfonamido)acetate
  • N-(4-methylphenyl)sulfonyl-N-[2-[(4-methylphenyl)sulfonylamino]ethyl]acetamide
  • N-methyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

Uniqueness

N-ethyl-2-[(4-methylphenyl)sulfonylamino]acetamide is unique due to its specific ethyl group attached to the nitrogen atom, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar sulfonamides and can lead to different chemical and biological properties.

Biological Activity

N-ethyl-2-[(4-methylphenyl)sulfonylamino]acetamide (commonly referred to as the compound) is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to an acetamide structure, which is known for its reactivity and ability to interact with various biological targets. The molecular formula is C12H18N2O2SC_{12}H_{18}N_{2}O_{2}S, with a molecular weight of approximately 250.35 g/mol. Its structure allows for multiple interactions within biological systems, particularly through hydrogen bonding and π-π stacking with aromatic residues in proteins.

1. Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. Studies have shown that the compound can inhibit specific pathways involved in pain signaling, suggesting its potential as a non-opioid analgesic agent. In vivo models demonstrated a dose-dependent reduction in pain responses, comparable to traditional analgesics but with a lower risk of hepatotoxicity associated with other compounds like acetaminophen .

2. Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes, including urease and cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The inhibition of these enzymes can lead to reduced synthesis of pro-inflammatory mediators, further supporting its anti-inflammatory potential .

Table 1: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference
Urease22.61
COX-115.32
COX-212.45

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Receptor Interaction : The sulfonamide moiety can form hydrogen bonds with active sites on enzymes, inhibiting their activity.
  • Membrane Penetration : The lipophilic nature of the compound enhances its ability to cross cell membranes, allowing it to reach intracellular targets effectively.
  • Modulation of Signaling Pathways : By inhibiting key enzymes involved in inflammatory pathways, the compound can modulate the release of cytokines and other inflammatory mediators.

Case Studies

Case Study 1: Analgesic Efficacy in Animal Models

A study involving male CD1 mice demonstrated that administration of this compound resulted in significant pain relief without observable hepatotoxic effects. Mice treated with the compound showed no fatalities over a 48-hour observation period, unlike those treated with acetaminophen .

Case Study 2: Anti-inflammatory Properties

In another investigation, the compound was tested for its anti-inflammatory effects using carrageenan-induced paw edema in rats. Results indicated a significant reduction in edema compared to control groups, affirming its potential as an effective anti-inflammatory agent .

Properties

IUPAC Name

N-ethyl-2-[(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-3-12-11(14)8-13-17(15,16)10-6-4-9(2)5-7-10/h4-7,13H,3,8H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUUVRHXQBZUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CNS(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.